molecular formula C14H12INO2 B14244526 2-(2-Iodophenoxy)-N-phenylacetamide CAS No. 324743-11-5

2-(2-Iodophenoxy)-N-phenylacetamide

Cat. No.: B14244526
CAS No.: 324743-11-5
M. Wt: 353.15 g/mol
InChI Key: RJHUBPCTJWWDQS-UHFFFAOYSA-N
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Description

2-(2-Iodophenoxy)-N-phenylacetamide is an organic compound that features an iodophenoxy group attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenoxy)-N-phenylacetamide typically involves the reaction of 2-iodophenol with phenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with an amine, such as aniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(2-Iodophenoxy)-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenoxy and amide groups can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Iodophenoxy)benzylamine
  • 2-(2-Iodophenoxy)ethanol
  • 2-(2-Iodophenoxy)acetic acid

Comparison

Compared to these similar compounds, 2-(2-Iodophenoxy)-N-phenylacetamide is unique due to the presence of both the iodophenoxy and phenylacetamide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

324743-11-5

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

2-(2-iodophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)18-10-14(17)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)

InChI Key

RJHUBPCTJWWDQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2I

Origin of Product

United States

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